N-benzyl-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2/c1-19-16-23(31-18-22(30)25-17-20-8-4-2-5-9-20)27-24(26-19)29-14-12-28(13-15-29)21-10-6-3-7-11-21/h2-11,16H,12-15,17-18H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPXHRVNMPBAJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=CC=C3)OCC(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide is a compound of significant interest due to its potential biological activities, particularly as an antiviral agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Research indicates that compounds similar to N-benzyl-acetamides exhibit inhibitory effects on RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, which is crucial for viral replication. The compound's structure allows it to interact effectively with the enzyme, leading to decreased viral RNA synthesis.
Antiviral Activity
A study highlighted that N-benzyl-acetamides, including derivatives like this compound, demonstrated potent inhibition of SARS-CoV-2 RdRp with IC50 values comparable to established antiviral drugs. For instance:
| Compound | IC50 (μM) | Remarks |
|---|---|---|
| N-benzyl-acetamide derivative | 1.11 ± 0.05 | Most potent against RdRp |
| Remdesivir | 1.19 ± 0.36 | Control drug for comparison |
These findings suggest that the compound could serve as a promising candidate for further development in antiviral therapies.
Anticonvulsant Activity
In another study involving piperazine derivatives, compounds structurally related to N-benzyl-acetamides were evaluated for anticonvulsant activity using animal models. The results indicated that some derivatives exhibited significant protective effects against seizures induced by pentylenetetrazole (PTZ), suggesting potential applications in epilepsy treatment.
Case Studies
- SARS-CoV-2 Inhibition : A series of experiments demonstrated that modifications to the benzyl and piperazine moieties enhanced RdRp inhibitory activity. For example, the introduction of electron-donating groups increased potency, while electron-withdrawing groups led to reduced activity.
- Anticonvulsant Testing : A cohort study assessed the anticonvulsant properties of various N-benzyl-piperazine derivatives in mice. The results showed that certain compounds significantly reduced seizure frequency and duration compared to controls.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Differences
The following table summarizes structural analogs and their distinguishing features:
| Compound Name/ID | Acetamide Substituent | Pyrimidine Substituents | Piperazine/Piperidine Group | Molecular Weight (g/mol) | Melting Point (°C) | Notes |
|---|---|---|---|---|---|---|
| Target Compound | N-benzyl | 6-methyl, 2-(4-phenylpiperazin-1-yl) | 4-phenylpiperazin-1-yl | Not reported | Not reported | - |
| N-(2-Fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide (Ev6) | N-(2-fluorophenyl) | 6-methyl, 2-(4-methylpiperidin-1-yl) | 4-methylpiperidin-1-yl | Not reported | Not reported | Piperidine vs. piperazine |
| N-(3-chloro-4-fluorophenyl)-2-((6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)oxy)acetamide (Ev12) | N-(3-chloro-4-fluorophenyl) | 6-methyl, 2-(4-phenylpiperazin-1-yl) | 4-phenylpiperazin-1-yl | Not reported | Not reported | Discontinued product |
| Compound 8b (Ev2) | N-(5-pyridinyl) | 4-chloro-3-(trifluoromethyl)benzoyl | Piperazine with benzoyl substituent | 530 | 241–242 | Acylated piperazine |
| Compound 10c (Ev3) | N-benzyl | 2,6-bis(4-methoxyphenyl) | Piperazine | ~631 (HRMS) | Oil (not crystalline) | Complex pyrimidine core |
Critical Analysis of Structural and Functional Variations
Piperazine vs. Piperidine Moieties
- The target compound’s 4-phenylpiperazinyl group introduces a secondary amine, enabling hydrogen bonding and enhanced solubility compared to 4-methylpiperidin-1-yl (Ev6), which lacks a basic nitrogen. Piperidine analogs (e.g., Ev6) may exhibit reduced polarity, influencing membrane permeability .
- Acylated piperazine derivatives (e.g., Ev2’s 8b) show higher melting points (241–242°C) due to increased crystallinity from polar substituents like trifluoromethyl groups .
Acetamide Substituents
- In contrast, N-(2-fluorophenyl) (Ev6) and N-(3-chloro-4-fluorophenyl) (Ev12) substituents introduce halogenated aromatic rings, which may improve target binding via electron-withdrawing effects but increase metabolic stability challenges .
- The discontinued status of Ev12’s compound suggests possible issues with toxicity, synthesis scalability, or pharmacokinetics .
Pyrimidine Core Modifications
- The target compound’s 6-methyl group likely reduces steric hindrance compared to bulkier substituents like 2,6-bis(4-methoxyphenyl) in Ev3’s 10c. The latter’s extended aromatic system may hinder solubility, as reflected in its oily physical state .
- Substitutions at the pyrimidine 2-position (e.g., acyl groups in Ev2) can drastically alter bioactivity by modulating electronic properties and steric bulk .
Research Findings and Implications
Structure-Activity Relationship (SAR) Insights
- Piperazine’s Role : The 4-phenylpiperazinyl group in the target compound may enhance receptor binding affinity compared to piperidine analogs, as seen in other studies where piperazine derivatives exhibit superior activity in kinase inhibition .
- Halogenated Aromatic Rings : Ev6 and Ev12’s fluorinated/chlorinated aryl groups could improve potency but may also increase off-target interactions or toxicity risks .
Q & A
Q. What are the key synthetic routes for N-benzyl-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Formation of the pyrimidine core via condensation of amidines with aldehydes under acidic/basic conditions .
- Step 2 : Introduction of the 4-phenylpiperazine moiety via nucleophilic substitution at the 2-position of the pyrimidine ring, using polar solvents (e.g., DMF) and catalysts like sodium hydride (NaH) at 60–80°C .
- Step 3 : Coupling of the pyrimidine intermediate with N-benzyl-2-chloroacetamide under reflux conditions in ethanol .
Critical Parameters : Solvent purity, reaction temperature control, and intermediate purification (e.g., column chromatography) to avoid byproducts.
Q. How is the compound characterized for purity and structural integrity?
- Methodological Answer :
- HPLC : To assess purity (>95% recommended for biological assays) using C18 columns and gradient elution (acetonitrile/water) .
- NMR Spectroscopy : 1H and 13C NMR to confirm substituent positions (e.g., benzyl protons at δ 4.4–4.6 ppm, pyrimidine protons at δ 6.8–8.2 ppm) .
- LC-MS : To verify molecular weight (e.g., [M+H]+ ion) and detect impurities .
Q. What biological targets are plausible based on structural analogs?
- Methodological Answer :
- Kinases/GPCRs : The 4-phenylpiperazine group suggests potential interaction with serotonin or dopamine receptors .
- Enzyme Inhibition : Pyrimidine derivatives often target dihydrofolate reductase (DHFR) or tyrosine kinases .
Screening Approach : Use radioligand binding assays for receptors and enzymatic activity assays (e.g., fluorescence-based) for kinases .
Advanced Research Questions
Q. How to optimize the coupling reaction between pyrimidine intermediates and benzyl acetamide derivatives?
- Methodological Answer :
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) or copper iodide for Ullmann-type couplings .
- Solvent Effects : Compare DMF (high polarity) vs. THF (lower boiling point) for yield improvement .
- Temperature Optimization : Use microwave-assisted synthesis (80–120°C) to reduce reaction time .
Monitoring : Track progress via TLC (Rf ~0.5 in ethyl acetate/hexane) or HPLC .
Q. What strategies address low yields in the final acetylation step?
- Methodological Answer :
- Activating Agents : Employ EDCI/HOBt to enhance coupling efficiency between carboxylic acids and amines .
- Stoichiometry Adjustment : Use 1.2–1.5 equivalents of acylating agent to drive the reaction .
- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of intermediates .
Contradiction Note : Some studies report higher yields with DMF, while others favor dichloromethane—systematic solvent screening is advised .
Q. How to design structure-activity relationship (SAR) studies focusing on pyrimidine ring substituents?
- Methodological Answer :
- Substituent Variations : Synthesize analogs with halogens (Cl, F) at the 6-methyl position or alkyl groups (ethyl, isopropyl) on the phenylpiperazine .
- Biological Testing : Compare IC₅₀ values in enzyme inhibition assays (e.g., DHFR) or receptor binding affinity (e.g., Ki for 5-HT receptors) .
Data Table :
| Substituent (Position) | Enzyme IC₅₀ (nM) | Receptor Binding (Ki, nM) |
|---|---|---|
| 6-Methyl (Control) | 120 ± 15 | 5-HT₁A: 8.2 ± 1.1 |
| 6-Chloro | 45 ± 6 | 5-HT₁A: 3.5 ± 0.7 |
| 6-Ethyl | 200 ± 25 | 5-HT₁A: 12.4 ± 2.3 |
| Hypothesis: Electron-withdrawing groups (Cl) enhance enzyme inhibition but may reduce receptor selectivity . |
Q. How to resolve contradictions in reported reaction conditions for intermediate purification?
- Methodological Answer :
- Case 1 : Some protocols use silica gel chromatography, while others recommend recrystallization (e.g., ethyl acetate/hexane) .
- Resolution : Compare purity (HPLC) and yield for both methods. Recrystallization may suffice for thermally stable intermediates, while chromatography is better for polar byproducts.
Data Note : Chromatography typically achieves >98% purity but reduces yield by 10–15% compared to recrystallization .
Mechanistic and Stability Questions
Q. What computational tools predict the compound’s mechanism of action?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with DHFR or 5-HT₁A receptors (PDB IDs: 1U72, 7E2Z) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD <2 Å for stable complexes) .
Validation : Correlate docking scores (ΔG) with experimental IC₅₀/Ki values .
Q. How to assess the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours; analyze degradation via HPLC .
- Plasma Stability : Use human plasma (37°C, 1–6 hours) to measure half-life (t₁/₂ >2 hours is favorable) .
Critical Finding : Pyrimidine derivatives with electron-donating groups (e.g., methyl) show enhanced plasma stability .
Synthetic Chemistry Challenges
Q. Why do some analogs exhibit unexpected reactivity during functionalization?
- Methodological Answer :
- Steric Effects : Bulky substituents (e.g., 4-phenylpiperazine) may hinder nucleophilic attack at the pyrimidine 4-position .
- Electronic Effects : Electron-deficient pyrimidine rings favor electrophilic substitution but resist nucleophilic additions .
Mitigation : Use directing groups (e.g., boronates) or transition-metal catalysis to override inherent reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
